Iriflophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

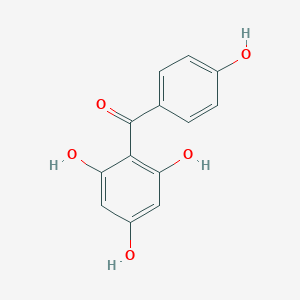

(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJWDTJDEGSHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Iriflophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative, and particularly its glycosidic form, this compound-3-C-β-D-glucoside (IPG), have emerged as a promising class of bioactive compounds with a diverse pharmacological profile.[1][2][3] Isolated from various plant sources, including Aquilaria and Dryopteris species, these compounds have demonstrated significant anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4] This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Anti-Diabetic Activity: A Two-Pronged Approach

The anti-diabetic effects of this compound-3-C-β-D-glucoside appear to be mediated through two primary mechanisms: inhibition of carbohydrate digestion and enhancement of glucose uptake.

Inhibition of α-Glucosidase

This compound-3-C-β-D-glucoside has been shown to be a potent inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[3][5] By inhibiting this enzyme, this compound slows down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. Studies have indicated that the α-glucosidase inhibitory activity of isolates containing this compound-3-C-β-D-glucoside is stronger than that of acarbose, a commercially available α-glucosidase inhibitor.[3][5] However, a specific IC50 value for the purified compound is not consistently reported in the available literature.

Enhancement of Glucose Uptake

In addition to inhibiting glucose absorption, this compound-3-C-β-D-glucoside directly promotes the uptake of glucose into peripheral tissues, particularly adipocytes.[1] This insulin-mimetic effect contributes significantly to its hypoglycemic activity.

Quantitative Data: Enhancement of Glucose Uptake in Rat Adipocytes [1]

| Compound/Extract | Concentration | Enhancement of Glucose Uptake (%) |

| This compound-3-C-β-D-glucoside (IPG) | 0.25 µM | 153.3 |

| 2.5 µM | 154.6 | |

| 12.5 µM | ~114-117 | |

| 25 µM | ~114-117 | |

| Methanolic Extract (ME) | 1 mg/L | 152 |

| Insulin | 1.5 nM | 183 |

Experimental Protocol: Glucose Uptake Assay in Rat Adipocytes [1]

This protocol describes the methodology used to assess the effect of this compound-3-C-β-D-glucoside on glucose uptake in isolated rat adipocytes.

-

Adipocyte Isolation:

-

Epididymal fat pads are removed from male Wistar rats.

-

The fat pads are minced and digested with collagenase in Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose.

-

The resulting cell suspension is filtered and centrifuged to isolate mature adipocytes.

-

-

Glucose Uptake Assay:

-

Isolated adipocytes are incubated in KRBB.

-

The cells are pre-incubated with varying concentrations of this compound-3-C-β-D-glucoside, insulin (positive control), or vehicle (negative control) for 15 minutes at 37°C.

-

Radio-labeled 2-deoxy-D-glucose ([¹⁴C]-2-DG), a glucose analog, is added to the cell suspension, and the incubation continues for another 15 minutes.

-

The reaction is terminated by the addition of cytochalasin B, an inhibitor of glucose transporters.

-

The cells are then washed to remove extracellular [¹⁴C]-2-DG, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

The amount of radioactivity is proportional to the rate of glucose uptake.

-

Proposed Signaling Pathway: Glucose Uptake in Adipocytes

While the precise molecular mechanism is still under investigation, it is hypothesized that the enhanced glucose uptake is mediated, at least in part, by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1] The potential involvement of the insulin signaling pathway, including key mediators like PPARγ and adiponectin, has been suggested but requires further experimental validation.

Anti-Inflammatory Activity: Targeting Key Mediators

This compound exhibits anti-inflammatory properties by inhibiting the production of several key pro-inflammatory mediators, including interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[2][3]

Experimental Workflow: Assessment of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are typically evaluated using in vitro cell-based assays.

References

- 1. This compound-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of Iriflophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various medicinal plants, is emerging as a compound of significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the novel biological activities of this compound and its glycosidic forms, with a focus on its anti-diabetic, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Quantitative Data on Biological Activities

The biological efficacy of this compound and its derivatives has been quantified in several studies. The following tables summarize the key quantitative data, offering a comparative perspective on its various activities.

Table 1: Anti-diabetic and Glucose Uptake Activity of this compound 3-C-β-glucoside (IPG)

| Activity | Model System | Treatment | Concentration/Dose | Result | Reference |

| Lowering Fasting Blood Glucose | Streptozotocin (STZ)-induced diabetic mice | This compound 3-C-β-glucoside (IPG) | 0.47 g/kg (oral) | 46.4% reduction in blood glucose | [3][4][5] |

| Lowering Fasting Blood Glucose | STZ-induced diabetic mice | Methanolic Extract (ME) | 1 g/kg (oral) | 40.3% reduction in blood glucose | [3][4][5] |

| Lowering Fasting Blood Glucose | STZ-induced diabetic mice | Insulin (positive control) | 8 U/kg (subcutaneous) | 41.5% reduction in blood glucose | [3][4][5] |

| Glucose Uptake Enhancement | Rat adipocytes | This compound 3-C-β-glucoside (IPG) | 0.25 µM | 153.3% enhancement | [3][5] |

| Glucose Uptake Enhancement | Rat adipocytes | This compound 3-C-β-glucoside (IPG) | 2.5 µM | 154.6% enhancement | [3][5] |

| Glucose Uptake Enhancement | Rat adipocytes | Methanolic Extract (ME) | 1 mg/L | 152% enhancement | [3][4][5] |

| Glucose Uptake Enhancement | Rat adipocytes | Insulin (positive control) | 1.5 nM | 183% enhancement | [3][4][5] |

Table 2: Antimicrobial Activity of this compound-3-C-β-D-glucopyranoside (i3CβDGP)

| Microorganism | Assay | Result (MIC) | Reference |

| Klebsiella pneumoniae | Microdilution | 31.1 ± 7.2 µg/mL | [6] |

| Staphylococcus aureus | Microdilution | 62.5 ± 7.2 µg/mL | [6] |

| Escherichia coli | Microdilution | 62.5 ± 7.2 µg/mL | [6] |

| Bacillus subtilis | Microdilution | 125 ± 7.2 µg/mL | [6] |

Key Biological Activities and Mechanisms of Action

Anti-diabetic Activity

This compound 3-C-β-glucoside (IPG) has demonstrated significant anti-hyperglycemic activity.[3] In vivo studies on streptozotocin-induced diabetic mice revealed that oral administration of IPG led to a potent reduction in fasting blood glucose levels, comparable to the effect of insulin.[3][4][5] Furthermore, in vitro experiments using rat adipocytes showed that IPG enhances glucose uptake, suggesting an insulin-mimetic action.[3][5] Compounds isolated from A. sinensis, including this compound 3-C-β-D glucoside, have also been shown to have α-glucosidase inhibition activity stronger than the control drug, acarbose.[1][2][7]

Antimicrobial Properties

This compound-3-C-β-D glucopyranoside, isolated from Dryopteris ramosa, has exhibited promising antibacterial potential.[1][6] It has shown strong activity against clinically relevant bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli.[1][2][6] This suggests its potential as a natural antibiotic for treating gastrointestinal tract infections.[6]

Antioxidant Effects

This compound and its glucosides possess notable antioxidant properties.[1][2] While some studies indicate no radical scavenging activity against DPPH, they have been shown to scavenge ABTS and peroxyl radicals.[1][2][7] This antioxidant capacity is a key contributor to its other biological activities, including its neuroprotective and anti-inflammatory effects.[8]

Anti-inflammatory Action

The anti-inflammatory activities of this compound have been highlighted through the observed inhibition of pro-inflammatory cytokines.[1][2] Aqueous extracts of A. crassna, containing this compound 3-C-β-D glucoside, demonstrated strong inhibition of IL-1α and IL-8, while ethanolic extracts showed inhibition of IL-1α and nitric oxide (NO).[1][2][7]

Neuroprotective Potential

Phenolic compounds like Iriflophenones are being investigated for their neuroprotective effects.[9] These compounds may help in mitigating pathogenic processes related to neurodegeneration by downregulating oxidative stress and the expression of pro-inflammatory cytokines.[9] Their anti-inflammatory and antifibrillization properties are thought to contribute to a reduction in tau hyperphosphorylation in the cortex and hippocampus.[9]

Experimental Protocols

In Vivo Anti-diabetic Study in STZ-Induced Diabetic Mice[3]

-

Animal Model: Male mice are used. Diabetes is induced by intraperitoneal injections of streptozotocin (STZ).

-

Groups:

-

Group I: Normal control (distilled water).

-

Group II: Diabetic control (distilled water).

-

Group III: Positive control (8 U/kg insulin, subcutaneous).

-

Group IV: Diabetic mice treated with 1 g/kg methanolic extract (ME), oral.

-

Group V: Diabetic mice treated with 0.47 g/kg this compound 3-C-β-glucoside (IPG), oral.

-

Group VI: Diabetic mice treated with 0.1 g/kg ME, oral.

-

Group VII: Diabetic mice treated with 0.047 g/kg IPG, oral.

-

-

Treatment: Daily administration for 3 weeks.

-

Measurement: Fasting blood glucose levels are monitored.

In Vitro Glucose Uptake Assay in Rat Adipocytes[3]

-

Cell Preparation: Adipocytes are isolated from rats.

-

Incubation: A cell suspension is mixed with Krebs-Ringer bicarbonate buffer (KRBB) without glucose and incubated at 37°C for 15 minutes.

-

Treatment: Insulin (final concentration 1.5 nM) or varying concentrations of this compound 3-C-β-glucoside (IPG) (0.25, 2.45, 12.2, and 24.5 µM) are added to the incubated mixture.

-

Measurement: Glucose uptake into the adipocytes is measured to determine the percentage of enhancement compared to a negative control.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay[6]

-

Method: Broth microdilution method is used.

-

Preparation: A stock solution of this compound-3-C-β-D glucopyranoside is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

-

Measurement: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: Experimental workflow for in vitro glucose uptake assay.

Caption: Interrelation of this compound's biological effects.

Conclusion and Future Directions

This compound and its derivatives exhibit a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutic agents. Its potent anti-diabetic effects, coupled with its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, make it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities, conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy, and exploring synergistic effects with existing drugs. The detailed experimental protocols and quantitative data provided in this guide aim to facilitate and inspire continued research into this versatile natural compound.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation Kinetics and pH-Rate Profiles of this compound 3,5-C-β-d-diglucoside, this compound 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Iriflophenone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone is a naturally occurring benzophenone that, along with its glycosidic derivatives, has garnered significant interest in the scientific community. Primarily isolated from various plant species, including those of the Aquilaria genus, this compound and its analogues have demonstrated a diverse range of biological activities. This technical guide provides a comprehensive review of the current literature on this compound, with a particular focus on its synthesis, biological activities, and underlying mechanisms of action. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Chemical and Physical Properties

This compound, with the chemical name (4-hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone, is a polyphenolic compound. Its structure and basic properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52591-10-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₅ | [2] |

| Molecular Weight | 246.22 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Melting Point | 210 °C | [2] |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. | [2] |

Synthesis

The primary method reported for the synthesis of this compound is the Hoesch reaction, a type of Friedel-Crafts acylation. This reaction involves the condensation of a nitrile with an electron-rich arene, catalyzed by a Lewis acid and hydrogen chloride. In the case of this compound, the reactants are p-hydroxybenzonitrile and phloroglucinol.

Hoesch Reaction for this compound Synthesis

Caption: Synthetic pathway of this compound via the Hoesch reaction.

Experimental Protocol: Hoesch Reaction for this compound Synthesis

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure based on the Hoesch reaction is as follows:

-

Reaction Setup: Anhydrous phloroglucinol and p-hydroxybenzonitrile are dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction vessel equipped with a gas inlet and a stirring mechanism.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous zinc chloride, is added to the mixture.

-

Gaseous HCl Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into water or dilute acid to hydrolyze the intermediate imine.

-

Extraction and Purification: The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Biological Activities

This compound and its derivatives, particularly this compound-3-C-β-D-glucoside, exhibit a range of biological activities. The following sections detail these activities, supported by available quantitative data and experimental protocols.

Proliferative Effect on Breast Cancer Cells

Interestingly, this compound has been reported to stimulate the proliferation of human breast cancer cell lines MCF-7 and T-47D.[3] However, specific quantitative data such as EC50 values for this stimulatory effect are not yet available in the public domain.

A general protocol to assess the effect of this compound on MCF-7 and T-47D cell proliferation is as follows:

-

Cell Culture: MCF-7 and T-47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The absorbance (in the case of the MTT assay) or cell number is plotted against the concentration of this compound to determine the effect on cell proliferation.

Antidiabetic Activity of this compound-3-C-β-D-glucoside

This compound-3-C-β-D-glucoside has demonstrated significant antidiabetic potential. It has been shown to possess α-glucosidase inhibitory activity, which is reported to be stronger than that of the commercially available drug, acarbose.[4] Furthermore, in vivo and in vitro studies have provided quantitative evidence of its glucose-lowering effects.

| Activity | Model | Result | Reference |

| Fasting Blood Glucose Reduction | STZ-induced diabetic mice | 46.4% reduction | [4] |

| Glucose Uptake Enhancement | Rat adipocytes | 153% enhancement | [4] |

| α-Glucosidase Inhibition | In vitro assay | Stronger than acarbose | [4] |

A standard protocol for assessing α-glucosidase inhibitory activity is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme in a phosphate buffer (pH 6.8).

-

Inhibitor Addition: Various concentrations of the test compound (this compound-3-C-β-D-glucoside) are added to the enzyme solution and pre-incubated.

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Anti-inflammatory and Antioxidant Activities of this compound-3-C-β-D-glucoside

This compound-3-C-β-D-glucoside has also been reported to possess anti-inflammatory and antioxidant properties. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators such as interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[4] While the precise mechanism is still under investigation, the modulation of the NF-κB signaling pathway is a plausible target for many polyphenolic compounds.

The antioxidant activity of this compound-3-C-β-D-glucoside has been demonstrated through its ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and peroxyl radicals. Notably, it does not exhibit significant scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[4] Specific IC50 values for its antioxidant activities are not yet available in the literature.

Caption: General workflow for assessing the antioxidant activity of this compound-3-C-β-D-glucoside.

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Absorbance Adjustment: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Initiation: A small volume of the test compound (this compound-3-C-β-D-glucoside) at various concentrations is allowed to react with a defined volume of the ABTS•+ solution.

-

Incubation: The mixture is incubated at room temperature for a specific time.

-

Absorbance Measurement: The absorbance at 734 nm is measured.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

Antimicrobial Activity of this compound-3-C-β-D-glucoside

This compound-3-C-β-D-glucoside has demonstrated notable antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) against various strains have been determined, indicating its potential as a natural antimicrobial agent.

| Bacterium | MIC (µg/mL) | Reference |

| Klebsiella pneumoniae | 31.1 ± 7.2 | [5] |

| Staphylococcus aureus | 62.5 ± 7.2 | [5] |

| Escherichia coli | 62.5 ± 7.2 | [5] |

| Bacillus subtilis | 125 ± 7.2 | [5] |

-

Bacterial Culture Preparation: The bacterial strains are cultured in a suitable broth medium to a specific optical density.

-

Serial Dilution of the Compound: The test compound (this compound-3-C-β-D-glucoside) is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its glycosidic derivatives, particularly this compound-3-C-β-D-glucoside, represent a promising class of natural products with a wide array of biological activities. The antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties of this compound-3-C-β-D-glucoside are well-documented, although further research is needed to elucidate the precise mechanisms of action and to obtain more quantitative data, such as IC50 values for its anti-inflammatory and antioxidant effects. The proliferative effect of the parent compound, this compound, on breast cancer cells is an intriguing finding that warrants further investigation to understand its potential implications. Future research should focus on detailed mechanistic studies, including the identification of specific molecular targets and signaling pathways. Furthermore, the development of optimized and scalable synthetic routes will be crucial for the further exploration and potential therapeutic application of these compounds. The comprehensive data and protocols presented in this technical guide aim to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections [mdpi.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

In Silico Modeling of Iriflophenone Interactions: A Technical Guide

Affiliation: Google Research

Abstract

Iriflophenone, a benzophenone derivative found in various medicinal plants, has demonstrated significant therapeutic potential, exhibiting antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study designed to elucidate the molecular interactions of this compound 3-C-β-D-glucoside with key protein targets associated with its pharmacological activities. By employing molecular docking simulations, we can predict the binding affinities and interaction patterns of this compound with α-glucosidase, cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural compounds.

Introduction

This compound 3-C-β-D-glucoside is a naturally occurring compound isolated from plants such as Aquilaria crassna and Dryopteris ramosa.[1] Pre-clinical studies have indicated its potential as an antidiabetic agent through the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Furthermore, its anti-inflammatory effects are suggested by the inhibition of pro-inflammatory mediators like interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[2] To explore the molecular mechanisms underlying these activities, in silico modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of a ligand to a protein's active site.[3] This guide outlines the methodologies and potential outcomes of such a computational investigation into this compound's interactions with key therapeutic targets.

Target Selection and Rationale

Based on the reported biological activities of this compound, the following protein targets were selected for a hypothetical molecular docking study:

-

α-Glucosidase: A key enzyme in carbohydrate metabolism, its inhibition is a therapeutic strategy for managing type 2 diabetes.[4] this compound has been shown to inhibit this enzyme.[1]

-

Cyclooxygenase-2 (COX-2): An inducible enzyme that mediates inflammatory and pain responses by converting arachidonic acid to prostaglandins.[5] Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.[3]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[6] Modulating TNF-α activity is a validated therapeutic approach.[7]

Methodologies: A Hypothetical In Silico Protocol

This section details a standard protocol for conducting a molecular docking study of this compound with the selected protein targets.

Ligand and Receptor Preparation

-

Ligand Preparation: The 3D structure of this compound 3-C-β-D-glucoside is obtained from a chemical database such as PubChem. The ligand is then prepared using molecular modeling software (e.g., AutoDock Tools) by assigning charges, adding polar hydrogens, and defining rotatable bonds to ensure conformational flexibility during docking.

-

Receptor Preparation: The crystal structures of the target proteins (α-glucosidase, COX-2, and TNF-α) are retrieved from the Protein Data Bank (PDB). The proteins are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. The active site for docking is defined based on the binding pocket of the co-crystallized ligand or through literature review.[8]

Molecular Docking Simulation

Molecular docking is performed using a validated docking program like AutoDock Vina. The prepared this compound ligand is docked into the defined active site of each target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Docking Results

The docking results are analyzed to determine the binding energy (in kcal/mol) and to visualize the interactions between this compound and the amino acid residues in the active site of each protein. Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data that could be obtained from the in silico modeling of this compound's interactions. This data is for illustrative purposes to demonstrate how results would be presented.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |

| α-Glucosidase | This compound 3-C-β-D-glucoside | -8.5 | 1.5 | ASP215, GLU277, ARG442 |

| COX-2 | This compound 3-C-β-D-glucoside | -9.2 | 0.8 | TYR385, ARG120, SER530 |

| TNF-α | This compound 3-C-β-D-glucoside | -7.8 | 3.2 | TYR119, GLY121, LEU57 |

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition [mdpi.com]

- 5. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Putative Metabolic Pathway of Iriflophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various plant species, has garnered interest for its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences the bioavailability, efficacy, and safety of a compound. This technical guide provides a hypothesized metabolic pathway of this compound, summarizes relevant bioactivity data of its glycosidic form, and outlines standard experimental protocols for its metabolic analysis.

Putative Metabolic Pathway of this compound

The metabolism of xenobiotics typically proceeds through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate their excretion. For this compound, the following transformations are proposed:

-

Phase I Metabolism (Functionalization): This phase is primarily mediated by cytochrome P450 (CYP) enzymes.[1] For compounds with a benzophenone scaffold, hydroxylation and demethylation are common metabolic reactions.[2][3] Flavonoids, which share structural similarities with this compound, are known to be metabolized by CYPs such as CYP1A2, CYP2C9, and CYP3A4.[4][5] Therefore, it is hypothesized that this compound undergoes hydroxylation on its aromatic rings and potential O-demethylation if methoxy groups are present.

-

Phase II Metabolism (Conjugation): Following Phase I modifications, or directly if a suitable functional group is available, this compound and its metabolites are expected to undergo conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to the hydroxyl groups.[2] These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are more water-soluble and readily excreted in urine and bile.

Visualizing the Hypothesized Pathway

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data on this compound 3-C-β-glucoside Bioactivity

While quantitative data on the metabolism of this compound is lacking, studies on its glycoside, this compound 3-C-β-glucoside (IPG), provide insights into its biological effects. The following table summarizes data from an in vivo study in diabetic mice and an in vitro glucose uptake assay in rat adipocytes.

| Parameter | Methanol Extract (ME) | This compound 3-C-β-glucoside (IPG) | Insulin | Reference |

| Lowering of Fasting Blood Glucose (%) | 40.3 | 46.4 | 41.5 | |

| Enhancement of Glucose Uptake (%) | 152 | 153 | 183 |

Data is presented as the percentage change relative to a control group.

Experimental Protocols for Metabolic Pathway Analysis

To elucidate the metabolic pathway of this compound, a series of in vitro experiments can be conducted. The following protocols provide a general framework for such an investigation.

In Vitro Metabolic Stability Assays

Metabolic stability assays are crucial for determining the rate at which a compound is metabolized by liver enzymes.[6]

4.1.1. Liver Microsome Stability Assay

-

Objective: To assess Phase I metabolic stability.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

This compound stock solution

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

-

-

Procedure:

-

Pre-incubate HLM in phosphate buffer at 37°C.

-

Add this compound to the incubation mixture.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

4.1.2. Hepatocyte Stability Assay

-

Objective: To assess both Phase I and Phase II metabolic stability.

-

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound stock solution

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

-

-

Procedure:

-

Thaw and seed hepatocytes in collagen-coated plates and allow them to attach.

-

Replace the medium with fresh medium containing this compound.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

At various time points, collect both the cells and the medium.

-

Quench the reaction with cold acetonitrile.

-

Process the samples for LC-MS/MS analysis to quantify the parent compound.

-

Metabolite Identification

-

Objective: To identify the chemical structures of this compound metabolites.

-

Methodology:

-

Incubate this compound with human liver microsomes or hepatocytes for a fixed period (e.g., 60 minutes).

-

Extract the metabolites from the incubation mixture.

-

Analyze the extracts using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS.[7][8]

-

Compare the mass spectra of the samples with and without the parent compound to identify potential metabolites.

-

Utilize tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures by analyzing the fragmentation patterns.[9]

-

Reaction Phenotyping

-

Objective: To identify the specific CYP enzymes responsible for this compound metabolism.

-

Methods:

-

Recombinant CYPs: Incubate this compound with a panel of individual, recombinantly expressed human CYP enzymes to see which ones can metabolize the compound.

-

Chemical Inhibition: Incubate this compound with HLM in the presence and absence of specific CYP inhibitors to observe which inhibitor blocks the metabolism.

-

Experimental Workflow Visualization

Caption: Workflow for this compound metabolism studies.

Conclusion

While direct experimental data on the metabolic pathway of this compound is currently unavailable, this guide provides a scientifically grounded, hypothetical framework for its biotransformation based on the metabolism of similar chemical structures. The proposed pathway involves Phase I hydroxylation and demethylation by cytochrome P450 enzymes, followed by Phase II glucuronidation and sulfation. The outlined experimental protocols offer a clear roadmap for researchers to investigate and elucidate the actual metabolic fate of this compound, a critical step in its journey from a promising natural product to a potential therapeutic agent. The provided bioactivity data for its glycoside further underscores the need for comprehensive metabolic studies to understand the in vivo disposition and activity of this class of compounds.

References

- 1. [Effects of the flavonoids on cytochrome P-450 CYP1, 2E1, 3A4 and 19] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry | NSF Public Access Repository [par.nsf.gov]

- 8. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Early-Stage Research on Iriflophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative characterized by a 2,4,6-trihydroxy substitution pattern on one aromatic ring and a 4'-methoxy group on the other, represents a promising scaffold in medicinal chemistry. Naturally occurring as glucosides in various plant species, this compound and its parent compounds have demonstrated a spectrum of biological activities, including antidiabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[1] This technical guide provides an in-depth overview of the early-stage research on this compound derivatives, focusing on their synthesis, biological evaluation, and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound core structure.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various established methods for benzophenone synthesis. A common and effective approach is the Friedel-Crafts acylation.

Synthesis of the this compound Core

A plausible synthetic route to the this compound core (2,4,6-trihydroxy-4'-methoxybenzophenone) involves the Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2,4,6-trihydroxy-4'-methoxybenzophenone

-

Reaction Setup: To a stirred solution of phloroglucinol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0°C.

-

Addition of Acylating Agent: Slowly add 4-methoxybenzoyl chloride (1 equivalent) to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,4,6-trihydroxy-4'-methoxybenzophenone.

Synthesis of Functionalized Derivatives

Further derivatization of the this compound core can be accomplished through standard organic transformations. For instance, alkylation or acylation of the hydroxyl groups can be performed to explore structure-activity relationships. The synthesis of glycosidic derivatives, which occur naturally, can be achieved through glycosylation reactions.

Biological Activities and In Vitro/In Vivo Evaluation

Early-stage research has highlighted the potential of this compound derivatives in several therapeutic areas, primarily focusing on their anti-inflammatory and antidiabetic properties.

Anti-inflammatory Activity

Benzophenone derivatives have been shown to exert anti-inflammatory effects through the inhibition of key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected Benzophenone Derivatives

| Compound | Assay | Activity | Reference |

| Benzophenone-thiazole derivative | Croton oil-induced ear edema | Potent reduction in edema | [2] |

| 2e, 3a, 3c (Benzophenone-thiazole derivatives) | Croton oil-induced ear edema | Inhibition of prostaglandin production and neutrophil recruitment | [2] |

| Substituted benzophenone analogues | Carrageenan-induced foot pad edema | Interesting anti-inflammatory activity | [3] |

Experimental Protocol: Croton Oil-Induced Ear Edema Assay

This in vivo assay is a standard method to evaluate the topical anti-inflammatory activity of compounds.[4][5]

-

Animal Model: Use male Swiss mice (18-22 g).

-

Grouping: Divide the animals into control and treatment groups.

-

Induction of Inflammation: Anesthetize the mice and apply a solution of croton oil in acetone to the inner surface of the right ear. The left ear serves as a control.

-

Treatment: For the treatment groups, apply the test compound (this compound derivative) topically to the right ear shortly after the croton oil application. A standard anti-inflammatory drug (e.g., dexamethasone) should be used as a positive control.

-

Measurement of Edema: After a specified period (e.g., 6 hours), sacrifice the animals and punch out a standard-sized disc from both ears.

-

Data Analysis: Weigh the ear discs. The difference in weight between the right and left ear discs is a measure of the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antidiabetic Activity

The antidiabetic potential of this compound derivatives has been linked to the inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV).[1]

Table 2: Antidiabetic Activity of Selected Benzophenone Derivatives

| Compound | Target | IC₅₀ Value | Reference |

| Benzophenone thiosemicarbazone derivative 9 | DPP-IV | 15.0 ± 0.6 µM | [6] |

| Benzophenone thiosemicarbazone derivatives 10, 17, 12, 14, 23 | DPP-IV | 28.9–39.2 µM | [6] |

Experimental Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorescence-based assay is used to screen for DPP-IV inhibitors.[7][8]

-

Reagents: Human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compounds (this compound derivatives).

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the DPP-IV enzyme, and the test compound at various concentrations.

-

Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (solvent vehicle).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development.

Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many benzophenone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[2]

Caption: Inhibition of the COX pathway by this compound derivatives.

Induction of Apoptosis

Some benzophenone derivatives have been shown to exert cytotoxic effects on cancer cells, potentially through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death.

Caption: The mitochondrial pathway of apoptosis.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from the broader class of benzophenones. For anti-inflammatory activity, the nature and position of substituents on the benzophenone scaffold are critical. For instance, the presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a 4'-methoxy group were found to be strongly related to the inhibition of prostaglandin production.[2] In the context of antidiabetic activity, the introduction of thiosemicarbazone and semicarbazone functionalities to the benzophenone core has been shown to yield potent DPP-IV inhibitors.[6] The polyhydroxy substitution pattern of the this compound core itself is a key feature, likely contributing to its antioxidant properties and its ability to interact with biological targets through hydrogen bonding. Further systematic modification of the this compound scaffold is necessary to elucidate detailed SARs for various biological activities.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing body of research on benzophenone derivatives provides a strong foundation for exploring the potential of iriflophenones in treating inflammatory diseases, diabetes, and potentially other conditions. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish robust structure-activity relationships. Elucidating the specific signaling pathways modulated by these compounds will be critical for understanding their mechanisms of action and for optimizing their therapeutic potential. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential for advancing promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Unlocking the Therapeutic Potential of Iriflophenone: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Iriflophenone's biological targets and the methodologies used to validate them. This compound, a benzophenone derivative found in various medicinal plants, has demonstrated a range of pharmacological activities, positioning it as a promising candidate for further drug development. This document synthesizes the available scientific literature to present its known biological effects, hypothesized molecular targets, and the experimental frameworks for their validation.

Identified Biological Activities and Hypothesized Molecular Targets

This compound exhibits a spectrum of biological activities, primarily centered around anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial effects. While direct molecular target identification studies using techniques such as affinity chromatography-mass spectrometry have not been extensively reported in the available literature, functional assays have implicated several key proteins and signaling pathways as likely targets.

Anti-Diabetic Activity

The most well-documented therapeutic potential of this compound, particularly its glycoside form, this compound 3-C-β-glucoside (IPG), is in the management of hyperglycemia.[1][2] The primary hypothesized targets in this context are:

-

Glucose Transporter Type 4 (GLUT4): IPG has been shown to enhance glucose uptake in rat adipocytes with a potency comparable to insulin.[1][2][3] This suggests a mechanism involving the translocation of GLUT4 from intracellular vesicles to the plasma membrane, a critical step in insulin-mediated glucose uptake.

-

α-Glucosidase: Extracts containing this compound and its related compounds have been reported to inhibit α-glucosidase more effectively than the commercially available drug, acarbose.[4] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): While not yet verified at the molecular level, PPARγ has been suggested as a potential target.[5] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Its activation can improve insulin sensitivity.

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties through the inhibition of key inflammatory mediators.[4] The hypothesized targets and pathways include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The inhibition of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Interleukin-8 (IL-8) suggests that this compound may interfere with the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

-

Nitric Oxide Synthase (NOS): this compound has been shown to inhibit the production of nitric oxide (NO).[4] While NO has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Antimicrobial Activity

This compound 3-C-β-D-glucopyranoside has shown promising antibacterial activity against several pathogens.[4] The precise molecular targets within the bacterial cells have not yet been elucidated.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound-3-C-β-D-glucopyranoside

| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Klebsiella pneumoniae | 31.1 ± 7.2 |

| Staphylococcus aureus | 62.5 ± 7.2 |

| Escherichia coli | 62.5 ± 7.2 |

Table 2: Effect of this compound 3-C-β-glucoside (IPG) on Glucose Uptake in Rat Adipocytes [1][3]

| Concentration of IPG | Enhancement of Glucose Uptake (%) |

| 0.25 µM | 153.3 |

| 2.5 µM | 154.6 |

| 12.5 µM | ~114-117 |

| 25 µM | ~114-117 |

| Positive Control (Insulin 1.5 nM) | 183 |

Note: IC50 and Ki values for the inhibition of specific molecular targets such as α-glucosidase and NOS by purified this compound are not yet available in the published literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and validation of this compound's biological targets.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays used to screen for α-glucosidase inhibitors.[5][6][7][8][9]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (PNPG)

-

This compound

-

Acarbose (positive control)

-

0.1 M Phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

-

In a 96-well plate, add 20 µL of α-glucosidase solution (0.25 U/mL in phosphate buffer) to each well.

-

Add 60 µL of the different concentrations of this compound, acarbose (positive control), or buffer (negative control) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM PNPG solution to each well.

-

Incubate the plate at 37°C for a further 20-25 minutes.

-

Stop the reaction by adding 120 µL of 0.1 M Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Glucose Uptake Assay in Isolated Rat Adipocytes

This protocol is based on the methodology described in the study by Pranakhon et al. (2015).[1]

Materials:

-

Male Wistar rats

-

Collagenase type I

-

Krebs-Ringer bicarbonate buffer (KRBB) with 25 mM HEPES, 1% BSA, pH 7.4

-

This compound 3-C-β-glucoside (IPG)

-

Insulin

-

[¹⁴C]-2-deoxyglucose (¹⁴C-2-DG)

-

Cytochalasin B

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Adipocyte Isolation:

-

Isolate epididymal fat pads from rats.

-

Digest the fat pads with collagenase type I in KRBB containing 1.11 mM glucose to obtain a suspension of fat cells.

-

Filter and wash the cell suspension with KRBB. Centrifuge to allow fat cells to accumulate on top.

-

Resuspend the adipocytes to a 40% packed cell volume in glucose-free KRBB.

-

-

Glucose Uptake Measurement:

-

In microtubes, mix 400 µL of the adipocyte suspension with 50 µL of KRBB.

-

Incubate at 37°C for 15 minutes in a shaking water bath.

-

Add 50 µL of serially diluted IPG solution (to final concentrations of 0.25, 2.45, 12.2, and 24.5 µM) or insulin solution (to a final concentration of 1.5 nM) to the respective tubes.

-

Add 50 µL of ¹⁴C-2-DG (0.4 µCi/mL in 1.11 mM glucose in KRBB) to each tube.

-

Incubate at 37°C for 15 minutes.

-

Terminate the reaction by adding 10 µL of 20 µM cytochalasin B and incubating at 4°C for 10 minutes.

-

Separate the adipocytes from the medium by centrifugation through silicone oil.

-

Collect the cell pellet and dissolve it in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter to quantify the amount of ¹⁴C-2-DG taken up by the cells.

-

Calculate the percentage enhancement of glucose uptake relative to a vehicle-treated control.

-

Mandatory Visualizations

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-diabetic and anti-inflammatory activities. Current research strongly suggests that its therapeutic effects are mediated through the modulation of key pathways involved in glucose metabolism and inflammation, including the potentiation of GLUT4-mediated glucose uptake, inhibition of α-glucosidase, and suppression of the NF-κB signaling pathway and nitric oxide production.

However, a significant opportunity remains for further research to definitively identify and validate the direct molecular binding partners of this compound. The application of modern target identification methodologies, such as affinity chromatography coupled with mass spectrometry, would provide crucial insights into its precise mechanism of action. Furthermore, the determination of quantitative pharmacological parameters, including IC50 and Ki values for its enzymatic targets, will be essential for advancing this compound through the drug development pipeline. The experimental protocols and hypothesized pathways detailed in this guide provide a solid foundation for these future investigations, which will be critical in fully elucidating the therapeutic potential of this valuable natural compound.

References

- 1. Effects of this compound 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

- 6. protocols.io [protocols.io]

- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. 4.3. α-Glucosidase, α-Amylase, and PTP1B Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Iriflophenone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone, a benzophenone derivative found in various plant species, and its glycosidic form, this compound 3-C-β-glucoside, have garnered scientific interest due to their diverse pharmacological activities.[1][2] While research has highlighted their antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties, their potential as anticancer agents is an emerging area of investigation.[1][2][3] This document provides detailed experimental protocols for evaluating the effects of this compound on cancer cells in culture, focusing on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on a cancer cell line.

| Parameter | This compound Concentration (µM) | Result |

| IC50 (48h) | 50 | 50% inhibition of cell growth |

| Cell Viability (72h) | 25 | 75% |

| 50 | 48% | |

| 100 | 22% | |

| Apoptotic Cells (48h) | 50 | 35% (Annexin V positive) |

| G2/M Phase Arrest (24h) | 50 | 40% of cells |

| Protein Expression | 50 | Cleaved Caspase-3: 2.5-fold increase |

| 50 | Bcl-2: 0.6-fold decrease | |

| 50 | Bax: 1.8-fold increase |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified incubator.[5][7]

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Western Blot for Apoptosis-Related Proteins)

This protocol detects the induction of apoptosis by analyzing the expression levels of key apoptosis-related proteins.[8][9][10]

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the effect of this compound on cell cycle progression.[11][12][13][14][15]

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[12][14]

-

Incubate the fixed cells at 4°C for at least 1 hour (can be stored at -20°C for longer periods).[12]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's effects.

Caption: Proposed apoptotic signaling pathway of this compound.

Caption: this compound-induced G2/M cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. This compound-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols for In Vivo Studies of Iriflophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Iriflophenone, specifically this compound 3-C-β-glucoside (IPG), in in vivo animal models. The information is compiled from available scientific literature to guide researchers in designing and executing preclinical studies.

Introduction

This compound 3-C-β-glucoside (IPG) is a benzophenone derivative found in various plants, including those from the Aquilaria species.[1][2] It has garnered scientific interest due to its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and antioxidant activities.[1][2][3] While its anti-diabetic effects have been investigated in vivo, detailed in vivo protocols for its anti-inflammatory and antioxidant activities are not yet extensively documented in publicly available literature. This document provides a comprehensive overview of the established in vivo use of IPG and proposes standardized protocols for investigating its other potential therapeutic applications.

Application Note 1: Anti-Diabetic Activity in a Type 1 Diabetes Mellitus Mouse Model

This section details the protocol for evaluating the anti-hyperglycemic effects of this compound 3-C-β-glucoside in a chemically-induced model of type 1 diabetes.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model[4]

1. Animal Model:

-

Species: Male ICR mice.

-

Justification: ICR mice are a commonly used outbred strain for general-purpose studies.[4]

2. Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 150 mg/kg body weight.

-

Confirm diabetes development by measuring fasting blood glucose levels 3-5 days post-STZ injection. Mice with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.

3. Experimental Groups:

-

Group I (Normal Control): Healthy mice receiving the vehicle (e.g., distilled water) orally.

-

Group II (Diabetic Control): STZ-induced diabetic mice receiving the vehicle orally.

-

Group III (Positive Control): STZ-induced diabetic mice receiving insulin (e.g., 8 U/kg, subcutaneous).[4]

-

Group IV (Test Group - Low Dose): STZ-induced diabetic mice receiving this compound 3-C-β-glucoside at a low dose (e.g., 0.047 g/kg, oral).[4]

-

Group V (Test Group - High Dose): STZ-induced diabetic mice receiving this compound 3-C-β-glucoside at a high dose (e.g., 0.47 g/kg, oral).[4]

4. Drug Administration:

-

Administer treatments daily for a period of 3 weeks.[4]

-

The route of administration for this compound 3-C-β-glucoside is oral gavage.[4]

5. Endpoint Measurements:

-

Fasting Blood Glucose: Measure weekly from tail vein blood samples using a glucometer.

-

Body Weight: Monitor weekly.

-

At the end of the study: Collect blood for biochemical analysis (e.g., insulin levels) and harvest pancreas for histological examination (e.g., H&E staining to observe islet morphology).

Data Presentation

Table 1: Effect of this compound 3-C-β-glucoside on Fasting Blood Glucose in STZ-Induced Diabetic Mice [4]

| Treatment Group | Dose | Route | % Reduction in Fasting Blood Glucose (after 3 weeks) |

| Diabetic Control | - | Oral | - |

| Insulin (Positive Control) | 8 U/kg | Subcutaneous | 41.5% |

| This compound 3-C-β-glucoside | 0.47 g/kg | Oral | 46.4% |

Experimental Workflow Diagram

Application Note 2: Proposed In Vivo Model for Assessing Anti-Inflammatory Activity

Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats (150-200g).

2. Experimental Groups:

-

Group I (Control): Receive vehicle orally.

-

Group II (Negative Control): Receive vehicle orally + carrageenan injection.

-

Group III (Positive Control): Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, oral) + carrageenan injection.

-

Group IV-VI (Test Groups): Receive varying doses of this compound 3-C-β-glucoside (e.g., 50, 100, 200 mg/kg, oral) + carrageenan injection.

3. Procedure:

-

Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

4. Endpoint Measurements:

-

Paw Edema: Calculate the percentage of edema inhibition for each group compared to the negative control.

-

Myeloperoxidase (MPO) Activity: At the end of the experiment, sacrifice the animals and collect the paw tissue to measure MPO activity as an indicator of neutrophil infiltration.

-

Cytokine Levels: Analyze paw tissue homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

Proposed Experimental Workflow Diagram

Application Note 3: Proposed In Vivo Model for Assessing Antioxidant Activity

This compound 3-C-β-glucoside has demonstrated antioxidant properties in vitro by scavenging ABTS and peroxyl radicals.[1] A suitable in vivo model to evaluate these effects is a chemically-induced oxidative stress model.

Proposed Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats

1. Animal Model:

-

Species: Male Wistar rats (180-220g).

2. Experimental Groups:

-

Group I (Normal Control): Receive vehicle only.

-

Group II (Toxicant Control): Receive CCl4.

-

Group III (Positive Control): Receive a standard antioxidant (e.g., N-acetylcysteine or Silymarin) + CCl4.

-

Group IV-VI (Test Groups): Receive varying doses of this compound 3-C-β-glucoside + CCl4.

3. Procedure:

-

Pre-treat the animals with the test compounds or vehicle orally for 7-14 days.

-

On the last day of pre-treatment, induce oxidative stress by administering a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted in olive oil).

-

Sacrifice the animals 24 hours after CCl4 administration.

4. Endpoint Measurements:

-

Serum Biomarkers of Liver Damage: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Tissue Antioxidant Enzyme Levels: Homogenize liver tissue and measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

-

Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in the liver homogenate as an indicator of lipid peroxidation.

-

Histopathology: Perform H&E staining of liver sections to assess tissue damage.

Proposed Experimental Workflow Diagram

Pharmacokinetic Profile (of a Related Compound)

Direct pharmacokinetic data for this compound 3-C-β-glucoside in animal models is not currently available. However, a study on a closely related compound, This compound 2-O-α-rhamnopyranoside (IP2R) , provides some insight.

Disclaimer: The following data is for a structural analog and may not be representative of the pharmacokinetic profile of this compound 3-C-β-glucoside.

Table 2: Pharmacokinetic Parameters of this compound 2-O-α-rhamnopyranoside in Rats following a Single Intravenous Dose

| Parameter | Value |

| Dose | 25 mg/kg |

| Cmax (Maximum Concentration) | Not specified for IV |

| AUC (Area Under the Curve) | Not specified |

| Clearance | Not specified |

| Volume of Distribution | Not specified |

| Half-life (t1/2) | Not specified |

| Model | Two-compartment open model |

Potential Signaling Pathway

Based on in vitro data showing inhibition of pro-inflammatory mediators, this compound 3-C-β-glucoside may exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

References

Iriflophenone: Application Notes and Protocols for Researchers